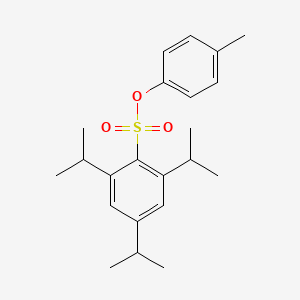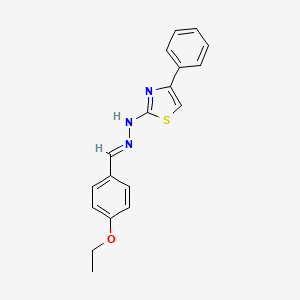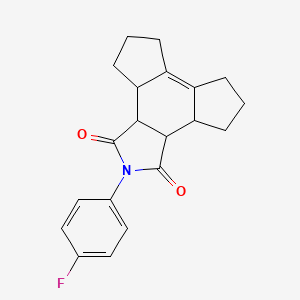
4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate typically involves the reaction of 4-methylphenol with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include sulfides or thiols.
科学研究应用
4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: It is used in the production of specialty chemicals, including surfactants and detergents.
作用机制
The mechanism of action of 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate involves its interaction with nucleophilic sites on target molecules. The sulfonate group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, or hydroxyl groups. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby altering their function or activity.
相似化合物的比较
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: A precursor used in the synthesis of 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate.
Triphenylsulfonium 2,4,6-triisopropylbenzenesulfonate: Another sulfonate compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both methyl and isopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C22H30O3S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
(4-methylphenyl) 2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C22H30O3S/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)26(23,24)25-19-10-8-17(7)9-11-19/h8-16H,1-7H3 |
InChI 键 |
GIMHEBGUPVOLGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)
![{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703844.png)



![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)
![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)

